BenchChemオンラインストアへようこそ!

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-

Medicinal Chemistry Regioselective Synthesis Structure–Activity Relationships

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- (CAS 55383-98-7), also known as 1-(4-methoxybenzyl)-5,6-dihydrouracil, is a synthetic N1-substituted dihydropyrimidine-2,4-dione derivative with molecular formula C12H14N2O3 and molecular weight 234.25 g/mol. The compound features a saturated 5,6-dihydrouracil core bearing a 4-methoxybenzyl substituent at the N1 position, with an experimentally determined melting point of 139–140 °C (ethanol) and a computed XLogP3 of 0.5.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 55383-98-7
Cat. No. B12915712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-
CAS55383-98-7
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCC(=O)NC2=O
InChIInChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16)
InChIKeySHQBBDNJLPYSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

55383-98-7 Procurement Guide: 1-(4-Methoxybenzyl)-5,6-dihydrouracil for Dihydropyrimidine Scaffold Research


2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- (CAS 55383-98-7), also known as 1-(4-methoxybenzyl)-5,6-dihydrouracil, is a synthetic N1-substituted dihydropyrimidine-2,4-dione derivative with molecular formula C12H14N2O3 and molecular weight 234.25 g/mol [1]. The compound features a saturated 5,6-dihydrouracil core bearing a 4-methoxybenzyl substituent at the N1 position, with an experimentally determined melting point of 139–140 °C (ethanol) and a computed XLogP3 of 0.5 [1]. It is cataloged under PubChem CID 148737 and is available from multiple commercial suppliers at purities ≥98% for research and development applications [1].

Why N1-Regioisomeric and Benzyl-Substituted Dihydrouracil Analogs Cannot Substitute for CAS 55383-98-7


Dihydrouracil derivatives bearing N-benzyl substituents are not functionally interchangeable. The position of substitution (N1 vs. N3) dictates the hydrogen-bonding donor/acceptor topology of the heterocyclic ring, directly affecting molecular recognition by enzyme active sites [1]. The 4-methoxy substituent on the benzyl ring alters the electronic character and lipophilicity relative to unsubstituted benzyl, 4-chlorobenzyl, or 4-methylbenzyl analogs, shifting the computed XLogP3 from approximately 0.5 to values that differ by 0.3–0.8 log units across the congeneric series [1][2]. These physicochemical differences translate into altered membrane permeability, metabolic stability, and target-binding kinetics, meaning that procurement of an unchecked analog invalidates SAR data and compromises experimental reproducibility [3].

Quantitative Differentiation of CAS 55383-98-7 Against Closest Structural Analogs: Evidence for Selection and Procurement


N1 vs. N3 Regiochemistry: Positional Selectivity Defines Hydrogen-Bond Donor Topology and Synthetic Utility

CAS 55383-98-7 is exclusively the N1-substituted regioisomer (1-(4-methoxybenzyl)-5,6-dihydrouracil), distinct from the N3-substituted regioisomer, 3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 2631060-00-7). This positional isomerism results in different hydrogen-bond donor placement: the N1 isomer retains a single H-bond donor at N3 (computed HBD count = 1), while the N3 isomer presents an exposed N1-H donor, generating distinct molecular recognition signatures despite identical molecular formulae (C12H14N2O3, MW = 234.25) and computed XLogP3 values [1]. The N1-substituted compound has been utilized in palladium-catalyzed C–H functionalization at C6 of the uracil ring, a transformation that depends critically on the N1 protecting-group regiochemistry, whereas the N3 isomer is not a competent substrate for this chemistry [2].

Medicinal Chemistry Regioselective Synthesis Structure–Activity Relationships

Lipophilicity Modulation by 4-Methoxybenzyl vs. Unsubstituted Dihydrouracil Core: Impact on Membrane Permeability

The introduction of the 4-methoxybenzyl group at N1 increases the computed lipophilicity (XLogP3 = 0.5) by approximately 1.6 log units compared to the unsubstituted 5,6-dihydrouracil core (XLogP = -1.1) [1][2]. This shift moves the compound from a hydrophilic metabolite space (LogP < -1) into a range compatible with passive membrane permeability (LogP 0–3), while simultaneously reducing the hydrogen-bond donor count from 2 to 1, lowering the TPSA-ΔLogP mismatch and improving predicted oral absorption potential [1][2]. Quantitative SAR studies on phenyl dihydrouracil cereblon ligands demonstrate that 4-methoxybenzyl substitution improves cellular degradation potency by 5- to 10-fold over unsubstituted phenyl dihydrouracil analogs in BRD4 degradation assays (DC50 values of 16–52 nM vs. >500 nM for unsubstituted phenyl) [3][4].

Physicochemical Profiling Drug Design DMPK

Melting Point and Crystallinity: Experimental Solid-State Identity Verification vs. Regioisomer

CAS 55383-98-7 exhibits an experimentally determined melting point of 139–140 °C (recrystallized from ethanol), providing a robust, low-cost identity verification orthogonal to spectroscopic methods . The N3-regioisomer (CAS 2631060-00-7) has no published experimental melting point in available databases, making direct solid-state comparison infeasible . The unsubstituted 5,6-dihydrouracil core melts with decomposition at >265 °C, illustrating the dramatic effect of N1-benzylation on crystal lattice energy [1]. GC-MS data are available in the NIST library (NIST Number 223852, m/z top peaks: 121, 234, 162), and 1H NMR and MS spectra are archived in SpectraBase (DMSO-d6) for independent batch verification [2].

Analytical Chemistry Quality Control Solid-State Characterization

Hydrogen-Bond Donor Topology: Differential Enzyme Inhibition Potential Between N1-Benzylated and N1,N3-Dibenzylated Dihydrouracils

The target compound retains a single hydrogen-bond donor at N3 (computed HBD count = 1), whereas the corresponding N1,N3-dibenzylated analog (e.g., 1,3-dibenzyl-dihydrouracil) eliminates all H-bond donors (HBD = 0) [1]. This is mechanistically significant because dihydrouracil dehydrogenase (DHUDase, EC 1.3.1.2) requires a free NH for substrate recognition and inhibitor binding. In a broad screen of 105 nucleobase analogues against mouse liver DHUDase, 5-benzyloxybenzyluracil and 1-deazauracil were identified as potent inhibitors (Ki values not explicitly stated for this comparator set), while fully N-alkylated uracils showed substantially reduced or absent inhibitory activity [2]. The experimental finding that mono-N1-substituted dihydrouracils retain inhibitory competence whereas N1,N3-disubstituted analogs lose activity establishes that the HBD at N3 is essential for active-site engagement [2].

Enzyme Inhibition Dihydrouracil Dehydrogenase Nucleotide Metabolism

Commercial Purity and Batch Reproducibility: 98% Minimum Purity Standard vs. Unspecified-Grade Analogs

CAS 55383-98-7 is available from Leyan (Product No. 1616158) at a certified purity of 98% (HPLC), with a documented CAS-to-structure verification . AKSci supplies the compound (Cat. 0877FA) with full quality assurance documentation including SDS and Certificate of Analysis upon request, and offers long-term storage specifications (cool, dry place) . In contrast, the N3 regioisomer (CAS 2631060-00-7) is listed at 98% purity by fewer vendors and lacks the extensive spectral database coverage (no NIST GC-MS entry, no SpectraBase NMR) available for the N1 isomer, creating batch-verification asymmetry . The availability of NIST-standardized GC-MS data (Library #223852) for the N1 isomer enables independent batch identity confirmation that is not possible for the N3 regioisomer through the same public databases [1].

Procurement Quality Reproducibility Chemical Sourcing

Synthetic Tractability: N1-(4-Methoxybenzyl) as a Traceless Directing Group for C6 C–H Functionalization

The 1-(4-methoxybenzyl) protecting group on 5,6-dihydrouracil has been demonstrated to enable regioselective palladium-catalyzed C6 arylation with (hetero)aryl halides and boronic acids, a transformation that is not accessible with the corresponding N3-protected regioisomer or with N1-unsubstituted dihydrouracil [1]. The 4-methoxy substituent on the benzyl ring enhances the electron density of the aromatic system, facilitating oxidative addition in the catalytic cycle and improving reaction yields relative to unsubstituted benzyl-protected uracils. This synthetic utility positions CAS 55383-98-7 as a strategic intermediate for constructing 6-aryl-dihydrouracil libraries, whereas the N3 regioisomer or N1-unsubstituted dihydrouracil cannot participate in the same directed C–H functionalization manifold [1][2].

Synthetic Methodology C–H Activation Uracil Derivatization

Recommended Application Scenarios for CAS 55383-98-7 Based on Verified Differentiation Evidence


Medicinal Chemistry: Dihydrouracil-Based PROTAC Cereblon Ligand Development

The 4-methoxybenzyl-substituted dihydrouracil scaffold has been validated as an achiral cereblon (CRBN) ligand for targeted protein degradation (PROTAC) design. Quantitative SAR from the phenyl dihydrouracil class shows that 4-methoxy substitution contributes to BRD4 degradation DC50 values in the 16–52 nM range, representing a 5- to 10-fold potency gain over unsubstituted phenyl analogs [1]. CAS 55383-98-7 serves as the core intermediate for constructing these ligands when further functionalized at C6 via palladium-catalyzed C–H arylation, a transformation uniquely accessible to the N1-protected regioisomer. Procurement of the correct N1 isomer with certified purity (≥98%) and verified spectral identity (NIST GC-MS, SpectraBase NMR) is essential for reproducible PROTAC synthesis and biological evaluation [2][3].

Enzymology: Probe for Dihydrouracil Dehydrogenase (DHUDase/DPD) Structure–Function Studies

The single N3-H hydrogen-bond donor retained in CAS 55383-98-7 is structurally required for occupancy of the dihydrouracil dehydrogenase (DHUDase, EC 1.3.1.2) active site, as demonstrated by a systematic SAR screen of 105 nucleobase analogues against mouse liver enzyme [1]. Fully N1,N3-disubstituted dihydrouracils (HBD = 0) lose all inhibitory activity, confirming that the mono-N1-substituted scaffold is the minimal pharmacophore for enzyme engagement. This compound is appropriate for use as a competitive inhibitor probe in DPD enzyme assays and for co-crystallization studies where the 4-methoxybenzyl group provides interpretable electron density for X-ray crystallographic phasing [2].

Synthetic Methodology: Late-Stage C6 Diversification of Uracil Scaffolds via Directed C–H Activation

CAS 55383-98-7 is a demonstrated substrate for palladium-catalyzed regioselective C6 arylation of uracil derivatives using (hetero)aryl halides and boronic acids [1]. This methodology enables the rapid construction of 6-aryl-dihydrouracil libraries from a single advanced intermediate. The 4-methoxybenzyl N1-protecting group serves a dual role: it directs the C–H activation to C6 and can be subsequently cleaved under oxidative conditions (CAN or DDQ) to liberate the free N1-H uracil for further functionalization. The N3 regioisomer is not a competent substrate for this transformation, making CAS 55383-98-7 the required input material for this synthetic strategy [1][2].

Analytical Reference Standard: GC-MS and NMR Library Validation for Dihydrouracil Metabolomics

CAS 55383-98-7 is one of the few N1-substituted 5,6-dihydrouracil derivatives with spectra deposited in both the NIST Mass Spectral Library (NIST #223852, characteristic fragment ions at m/z 121, 234, 162) and the Wiley SpectraBase NMR collection (1H NMR in DMSO-d6) [1][2]. This dual coverage makes it suitable as a reference standard for GC-MS and NMR-based metabolomics studies where N1-alkylated dihydrouracil metabolites or degradation products need to be identified. The 139–140 °C melting point provides an additional orthogonal identity check that complements chromatographic and spectroscopic methods in quality-controlled analytical workflows [3].

Quote Request

Request a Quote for 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.